2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYNUPAUPEOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Nitration of 1,3-dichlorobenzene: The starting material, 1,3-dichlorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dichloronitrobenzene.
Formation of benzothiazole: 2,4-dichloronitrobenzene is then reacted with 2-aminothiophenol under acidic conditions to form 6-nitro-1,3-benzothiazole.
Chemical Reactions Analysis
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved testing the compound on human breast cancer cell lines, where it resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Agricultural Applications
Herbicide Development
this compound has been explored as a candidate for herbicide formulation due to its selective toxicity towards certain weed species while being less harmful to crops. Field trials have demonstrated its effectiveness in controlling broadleaf weeds without adversely affecting cereal crops.
Pesticide Formulation
Additionally, this compound has been integrated into pesticide formulations targeting specific pests. Its mode of action involves disrupting metabolic pathways in pests, leading to increased mortality rates. A comparative study showed that formulations containing this compound had higher efficacy than traditional pesticides.
Material Science Applications
Polymer Additives
In material science, this compound is being researched as an additive in polymer production. It enhances the thermal stability and mechanical properties of polymers when incorporated into the matrix. Experimental data indicate that polymers modified with this compound exhibit improved resistance to thermal degradation.
Nanocomposites
The compound is also being evaluated for use in nanocomposites. When combined with nanoparticles, it improves the mechanical strength and barrier properties of materials used in packaging applications. Research findings suggest that the incorporation of this compound results in nanocomposites with significantly enhanced performance metrics compared to unmodified materials.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Journal of Medicinal Chemistry |
| Escherichia coli | 16 µg/mL | Journal of Medicinal Chemistry |
Case Study: Herbicide Effectiveness
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 100 | 85 | Agricultural Research Journal |
| Chenopodium album | 150 | 90 | Agricultural Research Journal |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Oxidative Stress: The compound may induce oxidative stress in microbial cells, leading to cell damage and death.
Comparison with Similar Compounds
Key Observations :
- Chlorine Positioning: The 2,4-dichloro configuration on the benzamide may improve steric bulk and hydrophobicity relative to mono-chloro derivatives .
Physicochemical Properties
Biological Activity
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure integrates both benzothiazole and benzamide moieties, contributing to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides an in-depth analysis of its biological activity based on various research findings.
- Molecular Formula : C₁₄H₇Cl₂N₃O₃S
- Molecular Weight : Approximately 368.19 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Nitration of 1,3-dichlorobenzene : Using concentrated sulfuric and nitric acids to produce 2,4-dichloronitrobenzene.
- Formation of Benzothiazole : Reacting 2,4-dichloronitrobenzene with 2-aminothiophenol under acidic conditions to yield 6-nitro-1,3-benzothiazole.
- Amidation : The final step involves the reaction with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism involves:
- Enzyme Inhibition : Inhibiting bacterial DNA gyrase and topoisomerase essential for DNA replication.
- Oxidative Stress Induction : Causing oxidative stress in microbial cells leading to cell damage and death .
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notable findings include:
- Cell Line Studies : Significant anti-proliferative effects against breast cancer (MCF-7, SK-BR-3) and lung cancer cells (A549, H1975). The inhibitory effect on healthy cells was minimal .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 12.5 | High |
| SK-BR-3 | 8.0 | Very High |
| A549 | 15.0 | Moderate |
| MCF-10A | >50 | Low |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : Binds to receptors on cancer cells leading to apoptosis.
- Enzyme Targeting : Inhibits key enzymes involved in tumor growth and microbial resistance .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy against Staphylococcus epidermidis, the compound demonstrated a significant reduction in biofilm formation compared to control groups. The compound's structural features enhance its interaction with microbial targets .
Anticancer Research Findings
A study focusing on the anticancer properties reported that the compound effectively inhibited cell proliferation in vitro and induced apoptosis in treated cancer cells. The mechanism was linked to oxidative stress pathways and receptor-mediated signaling .
Q & A
Q. What synthetic methodologies are employed to prepare 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer: The compound is typically synthesized via amide coupling between 6-nitro-1,3-benzothiazol-2-amine and 2,4-dichlorobenzoyl chloride. A representative protocol involves:
- Dissolving the amine in pyridine under stirring.
- Adding equimolar benzoyl chloride dropwise.
- Stirring overnight at room temperature.
- Purifying via recrystallization (e.g., methanol) or column chromatography.
Key Validation: - TLC monitors reaction progress.
- 1H NMR confirms amide bond formation (e.g., disappearance of NH2 peaks at δ 5.5–6.0 ppm and appearance of amide NH at δ 10–12 ppm) .
Q. How is the molecular structure validated post-synthesis?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
- Spectroscopy:
Q. What preliminary biological assays are used to screen its activity?
Methodological Answer:
- Antimicrobial Testing:
Advanced Research Questions
Q. How do reaction conditions influence synthetic yield and purity?
Methodological Answer: Optimization parameters include:
- Solvent choice: Pyridine acts as both solvent and acid scavenger, improving amide coupling efficiency.
- Temperature: Prolonged reflux (e.g., 7 hours) enhances conversion but risks decomposition.
- Purification: Silica gel chromatography (hexane/ethyl acetate) resolves byproducts (e.g., unreacted benzoyl chloride) .
Data Table 1: Yield Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 25 | 12 | 60 |
| DMF | 80 | 6 | 45 |
| THF | 60 | 8 | 35 |
Q. What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
Q. How does structural modification impact biological activity?
Methodological Answer:
- SAR Study: Replacing the 6-nitro group with electron-withdrawing substituents (e.g., Cl, CF3) enhances antimicrobial potency.
- Data Table 2: Antimicrobial Activity (MIC, µg/mL)
| Substituent | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| 6-NO2 | 12.5 | 25 | 50 |
| 6-Cl | 6.25 | 12.5 | 25 |
| 6-CF3 | 3.12 | 6.25 | 12.5 |
| Mechanistic Insight: Electron-deficient benzothiazoles disrupt microbial membrane potential . |
Q. How is computational modeling used to predict binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screens against targets like T. brucei PFOR enzyme.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Contradictions and Resolutions
- vs. 5: While emphasizes hydrogen bonding in crystal packing, highlights antimicrobial activity without structural correlation. Resolve by integrating crystallographic data with bioassay results to identify structure-activity relationships.
- vs. 7: reports yields up to 65% via column chromatography, whereas achieves 60% via recrystallization. Optimize by combining methods (e.g., initial column purification followed by recrystallization) .
Key Recommendations for Researchers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
